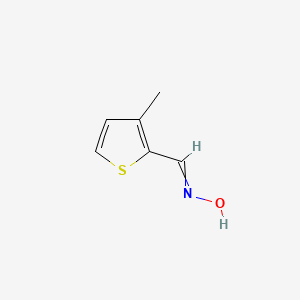

3-Methylthiophene-2-carbaldehyde oxime

Description

General Significance of Oximes as Versatile Synthetic Intermediates and Functional Moieties in Organic Chemistry

Oximes are a class of organic compounds characterized by the functional group C=N-OH, formed through the condensation of an aldehyde or a ketone with hydroxylamine (B1172632). Their significance in organic chemistry is multifaceted. Oximes are recognized as crucial synthetic intermediates due to their ability to be transformed into a variety of other functional groups, including amines, nitriles, and amides through reactions like the Beckmann rearrangement. This versatility makes them indispensable tools for the construction of complex molecular architectures.

Beyond their role as intermediates, oximes are integral components in the synthesis of pharmaceuticals, agrochemicals, and materials. For instance, the production of Nylon-6, a widely used polymer, involves caprolactam, which is synthesized from cyclohexanone (B45756) oxime. In medicinal chemistry, the oxime functional group is present in various FDA-approved drugs and is explored for its potential in developing new therapeutic agents, including antidotes for nerve agent poisoning. Their ability to act as ligands for metal ions also leads to applications in analytical chemistry and materials science.

Role of the Thiophene (B33073) Heterocyclic System in Modern Chemical Research

Thiophene is a five-membered aromatic heterocycle containing a sulfur atom. This structural motif is of paramount importance in modern chemical research, largely due to its prevalence in a vast array of biologically active compounds and functional materials. The thiophene ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is frequently found in potent, biologically active compounds.

Derivatives of thiophene exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The structural similarity of thiophene to a benzene (B151609) ring allows it to often act as a bioisostere, where it can replace a benzene ring in a drug molecule without a significant loss of biological activity, a strategy frequently employed in drug design to modulate physicochemical properties. In material science, thiophene-based polymers are key components in the development of organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), owing to their favorable electronic properties.

Position of 3-Methylthiophene-2-carbaldehyde Oxime within the Broader Context of Heterocyclic Oxime Chemistry

This compound, with the chemical formula C₆H₇NOS, represents a specific instance of a thiophene-based oxime. It is derived from the precursor 3-Methylthiophene-2-carbaldehyde, a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. The position of this oxime within the broader field of heterocyclic chemistry is primarily defined by its role as a building block for more complex molecules.

Detailed research findings from patent literature highlight the use of a derivative of this compound, specifically (E)-5-bromo-3-methylthiophene-2-carbaldehyde oxime, as an intermediate in the synthesis of IL4I1 inhibitors google.comgoogle.com. IL4I1 (Interleukin-4-induced gene 1) is a target of interest in the development of treatments for various cancers google.com. This application underscores the importance of the this compound scaffold in providing a molecular framework that can be further elaborated to produce pharmacologically active agents. The presence of the thiophene ring, the methyl group, and the oxime functionality provides multiple points for chemical modification, allowing for the fine-tuning of molecular properties to achieve desired biological activity.

The table below summarizes the key identifiers for this compound.

| Property | Value |

| Molecular Formula | C₆H₇NOS |

| Molecular Weight | 141.19 g/mol |

| CAS Number | 41056-90-0 |

Structure

3D Structure

Properties

IUPAC Name |

N-[(3-methylthiophen-2-yl)methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NOS/c1-5-2-3-9-6(5)4-7-8/h2-4,8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZGCONMEXMLKLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 3 Methylthiophene 2 Carbaldehyde Oxime

Direct Synthesis from 3-Methylthiophene-2-carbaldehyde

The most direct route to 3-Methylthiophene-2-carbaldehyde oxime is through the reaction of 3-Methylthiophene-2-carbaldehyde with hydroxylamine (B1172632) or its salts. This transformation is a classic example of condensation chemistry, where a carbonyl group reacts with a hydroxylamine derivative to form an oxime.

Condensation Reactions with Hydroxylamine or its Salts

The formation of this compound can be achieved by reacting 3-Methylthiophene-2-carbaldehyde with hydroxylamine hydrochloride in the presence of a base. researchgate.net The base, such as sodium hydroxide (B78521) or potassium carbonate, is necessary to neutralize the hydrochloric acid and liberate the free hydroxylamine, which then acts as the nucleophile. researchgate.net The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or methanol, and can often proceed at room temperature. researchgate.netmdpi.com

The general reaction can be represented as follows:

C₆H₆OS + NH₂OH·HCl + Base → C₆H₇NOS + Salt + H₂O

Table 1: General Conditions for Oxime Formation

| Reactants | Base | Solvent | Temperature |

| Aldehyde, Hydroxylamine Hydrochloride | Sodium Hydroxide / Potassium Carbonate | Ethanol / Methanol | Room Temperature |

Catalytic Approaches in Oxime Formation (e.g., Acid Catalysis)

The condensation reaction to form oximes can be catalyzed by either acids or bases. In the context of using hydroxylamine hydrochloride, the reaction is often carried out under slightly acidic to neutral pH conditions after the initial liberation of free hydroxylamine. The reaction mechanism involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of the aldehyde. This is followed by a proton transfer and subsequent dehydration to yield the oxime. The dehydration step is typically the rate-determining step and is facilitated by acid catalysis.

While strong acids can be used, the reaction is often self-catalyzed by the acidic nature of the hydroxylamine salt solution or can be promoted by the addition of a mild acid. The optimal pH for oxime formation is generally around 4-5, as a lower pH would protonate the hydroxylamine, reducing its nucleophilicity, while a higher pH would not favor the dehydration step.

Environmentally Benign Synthesis Protocols

In recent years, there has been a growing interest in developing more environmentally friendly or "green" synthetic methods. For oxime synthesis, this has translated into exploring solvent-free reactions and the use of natural acids as catalysts. ijprajournal.com

One such approach involves the grinding of the aldehyde and hydroxylamine hydrochloride with a solid base like sodium hydroxide on a solid support such as silica (B1680970) gel, which proceeds in the absence of a solvent. researchgate.net Another green methodology utilizes natural acid catalysts, such as citrus limetta fruit juice or aqueous extracts of vitis lanata and mangifera indica, in an aqueous medium. ijprajournal.com A study on the synthesis of aryl oximes demonstrated that using mineral water as a solvent can be effective, with the dissolved salts potentially accelerating the reaction. ias.ac.in These methods offer advantages such as reduced use of volatile organic solvents, milder reaction conditions, and potentially easier work-up procedures. While these specific green protocols have not been explicitly reported for 3-Methylthiophene-2-carbaldehyde, they represent promising avenues for a more sustainable synthesis of its oxime.

Synthesis of the Precursor: 3-Methylthiophene-2-carbaldehyde

The availability of 3-Methylthiophene-2-carbaldehyde is crucial for the synthesis of its oxime. Several methods have been developed for the preparation of this key intermediate.

Processes Involving Mercaptoacetaldehyde (B1617137) Derivatives

One of the notable synthetic routes to 3-Methylthiophene-2-carbaldehyde involves the reaction of mercaptoacetaldehyde or its derivatives with α,β-unsaturated ketones. google.com A specific example is the Michael reaction of a dialkyl acetal (B89532) of 2-mercaptoacetaldehyde with methyl vinyl ketone. google.comgoogleapis.com This reaction forms a 3-oxobutylmercaptoacetaldehyde dialkyl acetal, which can then be cyclized and dehydrogenated to yield 3-Methylthiophene-2-carbaldehyde. google.com This method is advantageous as it can produce isomerically pure 3-Methylthiophene-2-carbaldehyde. google.com

Formylation Reactions of 3-Methylthiophene (B123197) (e.g., Vilsmeier-Haack type reactions)

The direct formylation of 3-methylthiophene is a common and effective method for the synthesis of 3-Methylthiophene-2-carbaldehyde. The Vilsmeier-Haack reaction is a widely employed technique for this purpose. ijpcbs.comorganic-chemistry.orgresearchgate.net This reaction involves the use of a Vilsmeier reagent, which is typically formed in situ from N,N-dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride. ijpcbs.commychemblog.com

The electrophilic Vilsmeier reagent then attacks the electron-rich 3-methylthiophene ring, primarily at the 2-position due to the activating effect of the methyl group and the directing effect of the sulfur atom. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired aldehyde. organic-chemistry.org The reaction is generally mild and efficient for formylating reactive aromatic and heteroaromatic substrates. ijpcbs.com

A patent describes a method for synthesizing high-purity 3-Methylthiophene-2-carbaldehyde where 3-methylthiophene is first brominated to 3-methyl-2-bromothiophene. This is followed by a Grignard reaction and subsequent reaction with DMF to yield the final product with a purity of 99.1% and a yield of up to 92.7%. google.com

Table 2: Vilsmeier-Haack Formylation of 3-Methylthiophene

| Reagents | Key Steps | Yield | Purity | Reference |

| 3-Methylthiophene, Bromine, Mg, DMF | Bromination, Grignard Formation, Formylation | 92.7% | 99.1% | google.com |

| 3-Methylthiophene, DMF, POCl₃ | In-situ Vilsmeier reagent formation, Electrophilic substitution, Hydrolysis | - | - | ijpcbs.com |

Strategies for Isomeric Purity in Precursor Synthesis

A significant challenge in the synthesis of 3-Methylthiophene-2-carbaldehyde is the potential for the formation of isomeric impurities, particularly 4-Methylthiophene-2-carbaldehyde, which can be difficult to separate due to similar physical properties. google.comgoogle.com Traditional formylation methods applied to 3-methylthiophene often result in mixtures of these isomers, reducing the yield of the desired product. google.com Consequently, specific strategies have been developed to achieve high isomeric purity.

One of the most common methods for formylating electron-rich heterocycles like thiophene (B33073) is the Vilsmeier-Haack reaction. chemistrysteps.comorganic-chemistry.org This reaction involves an electrophilic aromatic substitution using a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). chemistrysteps.comjk-sci.com However, the regioselectivity of this reaction on 3-substituted thiophenes is highly sensitive to the specific reagents and conditions used. Research has shown that direct formylation of 3-methylthiophene with standard Vilsmeier conditions (DMF/POCl₃) can lead to significant amounts of the undesired 4-methyl isomer. google.com For instance, one report indicated that this method produced a 78:22 ratio of the 3- to 4-methyl isomer, respectively. google.com

To enhance the regioselectivity for the desired 2-formyl product, modifications to the Vilsmeier reagent have been explored. The steric and electronic properties of the formylating agent play a crucial role. Studies on the regioselective formylation of 3-substituted thiophenes have demonstrated that the choice of the N-formyl amide can direct the substitution preferentially to the C2 position (adjacent to the methyl group) or the C5 position. researchgate.net Using sterically smaller Vilsmeier reagents tends to favor formylation at the C2 position. researchgate.net

| Formylation Reagent/Method | Isomer Ratio (3-Me-2-CHO : 4-Me-2-CHO) | Total Yield | Reference |

|---|---|---|---|

| POCl₃ / N-methylformanilide | 78:22 | 85% | google.com |

| POCl₃ / N,N-dimethylformamide (DMF) | 78:22 | 41% | google.com |

| Formaldehyde / NH₄Cl | 99:1 | 11% | google.com |

An alternative and highly effective strategy to ensure isomeric purity involves a multi-step pathway that avoids direct, competitive electrophilic substitution on the thiophene ring. One such patented method utilizes the regioselective bromination of 3-methylthiophene as an initial step to install a directing group. google.com The synthesis proceeds as follows:

Bromination : 3-methylthiophene is first brominated to selectively yield 2-bromo-3-methylthiophene (B51420). This reaction exhibits high selectivity, effectively preventing the formation of other brominated isomers. google.com

Grignard Reaction : The resulting 2-bromo-3-methylthiophene is converted into a Grignard reagent by reacting it with magnesium metal.

Formylation : The Grignard reagent is then reacted with a formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde group specifically at the 2-position. google.com

Optimization of Reaction Conditions and Yields

Several methodologies have been established for the synthesis of oximes, each with conditions that can be optimized.

Base-Assisted Synthesis : A common and efficient method involves reacting the aldehyde with hydroxylamine hydrochloride in the presence of a base. The base neutralizes the HCl released from the hydroxylamine salt, driving the reaction to completion. Common bases include sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or sodium acetate. asianpubs.orgresearchgate.net A solvent-free approach using grinding has been reported as a highly efficient and environmentally friendly option. In this method, the aldehyde, hydroxylamine hydrochloride, and sodium carbonate are ground together at room temperature, often leading to high yields in a short time. asianpubs.org Optimization involves adjusting the molar ratios of the reactants; typically, a slight excess of hydroxylamine and base relative to the aldehyde is used. asianpubs.org

Acid-Catalyzed Synthesis : While less common for simple oximation, acid catalysis can be employed. Under acidic conditions, the initial nucleophilic addition of hydroxylamine to the carbonyl group is often the rate-determining step. researchgate.net Studies have utilized catalysts like oxalic acid in solvents such as acetonitrile (B52724) under reflux conditions to achieve excellent yields. orientjchem.org

| Method | Reagents & Catalyst/Base | Solvent | Temperature | Typical Yields | Reference |

|---|---|---|---|---|---|

| Grinding | NH₂OH·HCl, Na₂CO₃ | Solvent-free | Room Temperature | >90% | asianpubs.org |

| Acid Catalysis | NH₂OH·HCl, Oxalic Acid | Acetonitrile | Reflux | 90-95% | orientjchem.org |

| Base-Assisted (Solution) | NH₂OH·HCl, K₂CO₃ | Methanol | Not specified | Not specified | researchgate.net |

Optimization parameters include temperature, reaction time, solvent, and the molar ratio of reactants. For base-assisted methods, ensuring the complete neutralization of HCl is key. For all methods, the reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Stereochemical Control and Isomerism (E/Z) in Oxime Synthesis

The carbon-nitrogen double bond (C=N) in oximes is stereogenic, leading to the possibility of two geometric isomers: E (entgegen) and Z (zusammen). The formation of a mixture of E and Z isomers is a common outcome in the synthesis of oximes from aldehydes. researchgate.net The stereochemical configuration can significantly influence the biological activity and chemical reactivity of the molecule, making stereochemical control a critical aspect of the synthesis. nih.gov

The ratio of E to Z isomers formed during the reaction can be influenced by several factors, including the reaction temperature, the solvent, and the catalytic conditions. researchgate.net The reagents used for the synthesis can sometimes also catalyze the interconversion between the two isomers, allowing the mixture to equilibrate to the thermodynamically more stable isomer under certain conditions. researchgate.net

Several strategies can be employed to control the stereochemical outcome or to isolate a specific isomer:

Acid-Catalyzed Isomerization and Separation : A powerful technique for obtaining a single, pure isomer involves post-synthesis treatment of an E/Z mixture. One patented process describes treating a solution of an oxime isomer mixture with an anhydrous protic or Lewis acid. google.com This can cause the selective precipitation of the more stable E isomer as an immonium salt. The Z isomer remaining in solution can isomerize to the E form under the acidic conditions, eventually leading to a high recovery of the desired E isomer after filtration and neutralization. google.com

Selective Crystallization : The E and Z isomers often have different physical properties, such as solubility, which can be exploited for separation. Selective crystallization from a suitable solvent or a mixture of solvents is a common method for isolating the desired isomer. acs.org For example, crystallization from halogenated solvents has been shown to be effective for separating oxime isomers. acs.org

Control via Synthetic Pathway : In some cases, the choice of the synthetic route itself can provide a degree of stereoselectivity. Different reaction pathways or conditions may favor the formation of one isomer over the other. tsijournals.com

Characterization : The determination of the E/Z ratio is typically accomplished using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. The protons, particularly the hydroxyl proton of the oxime group and the aldehydic proton, often exhibit distinct chemical shifts for the E and Z isomers, allowing for their quantification by integrating the respective signals. nih.gov

| Strategy | Description | Key Principle | Reference |

|---|---|---|---|

| Acid-Catalyzed Isomerization | Treatment of an E/Z mixture with an anhydrous acid (e.g., HCl) to selectively precipitate one isomer as an immonium salt. | Thermodynamic equilibration and differential solubility of isomer salts. | google.com |

| Selective Crystallization | Separation of isomers based on differences in solubility in specific solvents. | Differentiation in crystal lattice energies and solvation. | acs.org |

| Kinetic vs. Thermodynamic Control | Adjusting reaction conditions (e.g., temperature, time) to favor either the kinetically or thermodynamically preferred isomer. | Controlling the reaction pathway and allowing for equilibration. | researchgate.net |

For this compound, achieving stereochemical purity would likely involve an initial synthesis yielding a mixture of E and Z isomers, followed by a dedicated separation or isomerization step to isolate the desired stereoisomer.

Chemical Reactivity and Derivatization Pathways of 3 Methylthiophene 2 Carbaldehyde Oxime

Transformative Reactions Involving the Oxime Functional Group

The reactivity of the oxime group in 3-Methylthiophene-2-carbaldehyde oxime is central to its utility as a synthetic intermediate. The carbon-nitrogen double bond and the hydroxyl group on the nitrogen atom are the primary sites for chemical modification, allowing for the introduction of new functional groups and the construction of various heterocyclic systems.

The Beckmann rearrangement is a classic acid-catalyzed reaction that transforms an oxime into an amide or a nitrile. nih.govmdpi.com For aldoximes like this compound, the reaction typically yields the corresponding primary amide, 3-methylthiophene-2-carboxamide, through a nitrilium ion intermediate that is subsequently hydrolyzed. organic-chemistry.org

The mechanism involves the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). organic-chemistry.orgacs.org This is followed by a concerted migration of the group anti-periplanar to the leaving group, which in this case is the hydrogen atom of the aldehyde-derived oxime, to the nitrogen atom. nih.gov The resulting nitrilium ion is then attacked by water to form an imidic acid, which tautomerizes to the more stable amide. organic-chemistry.org

Alternatively, under certain conditions, particularly with dehydrating agents, the Beckmann rearrangement of an aldoxime can lead to the formation of a nitrile, a reaction sometimes referred to as a Beckmann fragmentation. mdpi.com This pathway provides a direct route to 3-methylthiophene-2-carbonitrile.

The synthetic utility of this rearrangement lies in its ability to produce amides and nitriles, which are valuable precursors for a wide range of other functional groups and are common structural motifs in pharmaceuticals and other biologically active molecules. nih.govnih.gov The choice of catalyst and reaction conditions can often steer the reaction towards the desired product. nih.gov A variety of acidic catalysts can be employed, including sulfuric acid, polyphosphoric acid, and Lewis acids. nih.gov

Table 1: Potential Products from Beckmann Rearrangement of this compound

| Starting Material | Product | Reaction Type |

|---|---|---|

| This compound | 3-Methylthiophene-2-carboxamide | Rearrangement/Hydrolysis |

The oxidation of aldoximes provides a powerful method for the in-situ generation of nitrile oxides, which are highly reactive 1,3-dipoles. These intermediates are not typically isolated but are immediately trapped in cycloaddition reactions.

The oxidation of this compound to 3-methylthiophene-2-carbonitrile oxide can be achieved using a variety of oxidizing agents. Common reagents for this transformation include hypervalent iodine compounds like iodobenzene diacetate (DIB) in the presence of a catalytic amount of acid. Other methods employ reagents such as N-chlorosuccinimide or tert-butyl hypoiodite. The nitrile oxide is generated in the reaction mixture and must be consumed by a suitable dipolarophile to prevent dimerization or decomposition.

Nitrile oxides readily undergo 1,3-dipolar cycloaddition reactions, a type of pericyclic reaction, with various dipolarophiles containing carbon-carbon double or triple bonds. beilstein-journals.org This reaction, often referred to as the Huisgen cycloaddition, is a cornerstone in the synthesis of five-membered heterocycles. beilstein-journals.org

When the in-situ generated 3-methylthiophene-2-carbonitrile oxide reacts with an alkene (an intermolecular reaction), it forms a 3-(3-methylthiophen-2-yl)-substituted isoxazoline ring. mdpi.com If the reaction is with an alkyne, the product is a correspondingly substituted isoxazole. encyclopedia.pub These reactions are highly valuable as they allow for the construction of complex heterocyclic frameworks with a high degree of regio- and stereoselectivity. beilstein-journals.org

The synthetic utility is significant, as isoxazoline and isoxazole moieties are present in numerous biologically active compounds and serve as versatile intermediates for further chemical modifications. For instance, the N-O bond in the isoxazoline ring can be reductively cleaved to yield γ-amino alcohols, providing a masked aldol reaction pathway. beilstein-journals.org

Table 2: Cycloaddition Products from 3-methylthiophene-2-carbonitrile oxide

| Dipolarophile | Product Class |

|---|---|

| Alkene (e.g., styrene) | Isoxazoline |

The reduction of the oxime functional group is a direct and widely used method for the synthesis of primary amines. The conversion of this compound to (3-methylthiophen-2-yl)methanamine involves the reduction of the carbon-nitrogen double bond and the cleavage of the nitrogen-oxygen bond. stackexchange.com

Several reducing agents are effective for this transformation. Lithium aluminum hydride (LiAlH₄) is a powerful reagent that readily reduces oximes to primary amines in ethereal solvents like diethyl ether or tetrahydrofuran. stackexchange.comechemi.comquora.com The reaction proceeds via hydride attack on the carbon of the C=N bond, followed by reductive cleavage of the N-O bond, which is facilitated by the oxophilic aluminum species. stackexchange.com

Another common method is catalytic hydrogenation. mdpi.comencyclopedia.pub This process typically involves reacting the oxime with hydrogen gas in the presence of a metal catalyst. encyclopedia.pub Catalysts such as palladium on carbon (Pd/C), platinum oxide (Adam's catalyst), or Raney nickel are frequently employed. mdpi.comencyclopedia.pub The reaction conditions, including solvent, temperature, and pressure, can be adjusted to optimize the yield and selectivity. This method is often considered "greener" than using metal hydride reagents. mdpi.com

Table 3: Common Reagents for the Reduction of this compound

| Reagent | Product |

|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | (3-Methylthiophen-2-yl)methanamine |

| H₂ / Palladium on Carbon (Pd/C) | (3-Methylthiophen-2-yl)methanamine |

Beyond the Beckmann rearrangement, other methods exist for the conversion of this compound into nitriles and amides.

For the synthesis of 3-methylthiophene-2-carbonitrile, the most direct route is the dehydration of the aldoxime. This transformation can be achieved with a wide array of dehydrating agents. Modern methods often focus on catalytic and environmentally benign approaches. For example, simple iron salts have been shown to catalyze the dehydration of aldoximes under neutral conditions, producing only water as a byproduct. acs.orgnih.gov Other reagents that facilitate this conversion include phosphorus-based compounds like 1H-benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent) and various acid chlorides or anhydrides in the presence of a base. nih.gov

The synthesis of 3-methylthiophene-2-carboxamide, as previously mentioned, is a primary outcome of the Beckmann rearrangement of the corresponding aldoxime under hydrolytic conditions. This remains one of the most direct and common methods for this specific transformation. The reaction provides a reliable pathway to primary amides from aldehydes via their oxime derivatives.

Oxidative Transformations to Nitrile Oxides.

Formation of Oxime Ethers

The hydroxyl group of this compound allows for the formation of a significant class of derivatives known as oxime ethers. This transformation involves the replacement of the hydrogen atom of the hydroxyl moiety with an alkyl, aryl, or other functional group. The resulting O-substituted derivatives often exhibit altered chemical and physical properties. The synthesis of these ethers is a key derivatization pathway, leveraging the nucleophilic character of the oxime oxygen.

Synthetic Approaches to O-Substituted Derivatives

The O-alkylation of oximes is a well-established synthetic transformation, and several methods are applicable to this compound. A classical and widely used approach involves the reaction of the oxime with an organohalide, typically an alkyl bromide or iodide, in the presence of a base. The base, such as sodium methoxide, serves to deprotonate the oxime's hydroxyl group, forming a more nucleophilic oximate salt, which then displaces the halide from the alkylating agent. google.com

Alternative procedures accomplish O-alkylation by reacting the oxime with an organohalide and powdered sodium hydroxide (B78521) in an aprotic-dipolar solvent. google.com A simple one-step process has also been developed that utilizes an organochloride and an alkali-metal hydroxide in a non-aqueous, low molecular weight alcohol medium, which avoids the need for more expensive alkoxides. google.com

The choice of reagents and conditions can influence the outcome of the reaction. For instance, factors such as the solvent, the nature of the alkylating agent, and the base can affect the ratio of O-alkylation to potential N-alkylation, although O-alkylation is generally preferred for oximes. nih.govacs.org The synthesis of O-aryl ethers can be achieved through palladium-catalyzed cross-coupling reactions of the oxime with aryl halides, a method that offers broad substrate scope. organic-chemistry.org

Below is a table summarizing common synthetic conditions for the O-alkylation of oximes.

| Alkylating/Arylating Agent | Base/Catalyst | Solvent | Key Features |

| Alkyl Halide (R-Br, R-I) | Sodium Alkoxide (e.g., NaOCH₃) | Alcohol | Classical method, proceeds via oximate salt. |

| Alkyl Halide (R-X) | Sodium Hydroxide (powdered) | Aprotic-Dipolar (e.g., DMF) | Phase-transfer conditions may be applicable. |

| Alkyl Chloride (R-Cl) | Alkali-Metal Hydroxide (e.g., KOH) | Non-aqueous Alcohol | Economical process avoiding expensive reagents. google.com |

| Aryl Halide (Ar-X) | Palladium Catalyst / Ligand | Aprotic (e.g., Toluene) | Enables synthesis of O-aryl oxime ethers. organic-chemistry.org |

| Alcohols (R-OH) | Heteropolyacid Catalyst | Dimethyl Carbonate | Dehydrative coupling, green chemistry approach. researchgate.net |

Mechanistic Studies of Oxime Metathesis

Recent studies have explored the dynamic covalent chemistry of oximes, including a process known as oxime metathesis. This acid-catalyzed exchange reaction allows for the swapping of substituents between two oxime ether molecules and represents a modern pathway for derivatization. rsc.orgnih.gov While not a direct synthesis of an O-substituted derivative from the parent oxime, it is a key reaction of the resulting oxime ethers.

The proposed mechanism for acid-catalyzed oxime metathesis involves the protonation of one of the oxime ether nitrogen atoms. This protonation makes the imine carbon more electrophilic and susceptible to nucleophilic attack by the oxygen atom of a second oxime ether molecule. This attack leads to the formation of a four-membered cyclic intermediate. nih.govresearchgate.net The subsequent cleavage of this intermediate can then result in the exchange of the O-substituents, leading to new oxime ether products. nih.govresearchgate.net

Computational and experimental studies support this mechanism, highlighting the crucial role of the acid catalyst in lowering the activation energy of the reaction. nih.govresearchgate.net The kinetics of the exchange are also influenced by the electronic nature of the substituents on the aromatic ring. nih.gov This tuneable and reversible chemistry is particularly relevant in the field of dynamic covalent networks and adaptable materials. rsc.orgnih.gov

Nucleophilic and Electrophilic Reactivity

The chemical reactivity of this compound is dictated by the interplay of its two primary functional components: the oxime group and the substituted thiophene (B33073) ring.

The oxime group is ambidentate, possessing two potential nucleophilic centers: the oxygen and the nitrogen atoms. acs.org As discussed in the formation of oxime ethers (Section 3.2.1), the oxygen atom is the more common site of nucleophilic attack, readily participating in alkylation and arylation reactions upon deprotonation. google.comorganic-chemistry.org

The thiophene ring, being an electron-rich aromatic system, is predisposed to undergo electrophilic aromatic substitution. pharmaguideline.comuoanbar.edu.iq The reactivity of the thiophene ring is greater than that of benzene (B151609). wikipedia.org The positions on the thiophene ring are not equivalent, and the directing effects of the existing substituents—the methyl group at C3 and the carbaldehyde oxime group at C2—are critical in determining the regiochemical outcome of such reactions. The methyl group is an activating, ortho-para director, while the oxime-containing substituent is generally considered a deactivating, meta-director with respect to its point of attachment. In the 3-methyl-2-(substituent) pattern, these effects combine to influence substitution at the C5 position.

Further Functionalization of the Thiophene Ring System

Beyond the reactions involving the oxime moiety, the thiophene ring of this compound is amenable to further functionalization, primarily through electrophilic substitution and metallation-based strategies. These pathways allow for the introduction of a wide range of substituents, enabling the synthesis of more complex derivatives.

A common and synthetically useful reaction for thiophenes is halogenation. Bromination of 3-methylthiophene (B123197), for example, can be achieved with high selectivity using reagents like N-bromosuccinimide (NBS). researchgate.net The reaction typically occurs at the most activated position, which is C5 for 3-methylthiophene derivatives. researchgate.net This provides a 5-bromo derivative that can serve as a versatile intermediate for subsequent cross-coupling reactions (e.g., Suzuki, Kumada) to form new carbon-carbon bonds. jcu.edu.au

Another powerful strategy for functionalizing the thiophene ring is directed lithiation. The use of strong bases, such as lithium 2,2,6,6-tetramethylpiperidide (LiTMP), can selectively deprotonate the C5 position of 3-methylthiophene. nih.govresearchgate.net The resulting organolithium species is a potent nucleophile that can react with a variety of electrophiles (e.g., aldehydes, ketones, alkyl halides, CO₂) to introduce new functional groups. nih.govbeilstein-journals.org This method offers a complementary approach to electrophilic substitution for creating 2,4-disubstituted thiophenes with high regioselectivity. nih.gov

The table below outlines key functionalization reactions applicable to the 3-methylthiophene core.

| Reaction Type | Reagent | Position of Functionalization | Resulting Functionality |

| Bromination | N-Bromosuccinimide (NBS) | C5 | Bromo (-Br) |

| Lithiation | LiTMP or n-BuLi | C5 or C2 | Thienyllithium intermediate |

| Formylation | Vilsmeier-Haack (POCl₃, DMF) | C5 | Aldehyde (-CHO) |

| Acylation | Friedel-Crafts (RCOCl, AlCl₃) | C5 | Acyl (-COR) |

Coordination Chemistry and Metal Complexation of 3 Methylthiophene 2 Carbaldehyde Oxime

Ligand Design and Coordination Modes

The oxime functional group (-C=N-OH) is a key feature of 3-Methylthiophene-2-carbaldehyde oxime, providing a primary site for metal coordination. Oximes can act as unidentate or bidentate ligands. In many instances, the nitrogen atom of the oxime group is the primary donor atom. In the case of the closely related 2-thiophenealdehyde oxime, it has been shown to coordinate as a unidentate ligand through its nitrogen atom in complexes with iron(II), cobalt(II), nickel(II), and copper(II). researchgate.net

The chelation behavior of oximes often involves the deprotonation of the hydroxyl group, leading to the formation of a stable five- or six-membered chelate ring. However, in some complexes, the oxime can coordinate in its neutral form. researchgate.net The specific mode of coordination is influenced by factors such as the reaction conditions, the nature of the metal ion, and the presence of other ligands.

The thiophene (B33073) ring in this compound plays a significant role in its ligand properties. The sulfur atom in the thiophene ring can potentially act as a soft donor site, making it attractive for coordination with soft metal ions. nih.gov However, in many thiophene-containing ligands, the sulfur atom is not directly involved in coordination to the metal center. researchgate.netnih.gov For instance, in metal complexes of 2-thiophenealdehyde oxime, the sulfur atom does not participate in the coordination. researchgate.net

The thiophene moiety can influence the electronic properties of the ligand through its aromatic system. This can affect the acidity of the oxime proton and the electron density on the nitrogen atom, thereby modulating the strength of the metal-ligand bond. The presence of the methyl group at the 3-position of the thiophene ring can also introduce steric effects that may influence the geometry of the resulting metal complexes.

Synthesis of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions can be tailored to favor the formation of specific complex geometries and stoichiometries.

Transition metal complexes of ligands similar to this compound have been successfully synthesized. For example, complexes of 2-thiophenealdehyde oxime with cobalt(II), nickel(II), and copper(II) have been prepared. researchgate.net These syntheses typically involve the direct reaction of the metal halide salt with the oxime ligand in a suitable solvent. The resulting complexes often exhibit distinct colors, which are indicative of the coordination environment around the metal ion. The formation of metal complexes with thiophene-derived Schiff bases has also been reported, highlighting the versatility of thiophene-based ligands in coordinating with a range of transition metals including Co(II), Cu(II), Ni(II), and Zn(II). nih.gov

The stoichiometry of the resulting metal complexes is a critical aspect of their characterization. The metal-to-ligand ratio can vary depending on the coordination preferences of the metal ion and the steric and electronic properties of the ligand. For complexes of 2-thiophenealdehyde oxime, different stoichiometries have been observed. For instance, cobalt(II) and nickel(II) form complexes with a 1:4 metal-to-ligand ratio (MX2(oxime)4), while copper(II) forms complexes with a 1:2 ratio (CuX2(oxime)2). researchgate.net In other thiophene-based ligand systems, 1:1 and 2:1 ligand-to-metal ratios have also been reported. nih.govresearchgate.net

Table 1: Stoichiometry of Metal Complexes with Thiophene-Based Oxime and Carboxamide Ligands

| Ligand | Metal Ion | Metal-to-Ligand Ratio | Reference |

| 2-Thiophenealdehyde oxime | Co(II), Ni(II) | 1:4 | researchgate.net |

| 2-Thiophenealdehyde oxime | Cu(II) | 1:2 | researchgate.net |

| Thiophene Schiff Base | Various | 1:1 | researchgate.net |

| N-(2-pyridylmethyl)-3-thenyl-carboxamide | Cu(II) | 1:2 | nih.gov |

Structural Elucidation of Metal Complexes

For complexes of 2-thiophenealdehyde oxime, electronic absorption spectra and magnetic properties suggest a six-coordinate trans-dihalogeno-structure for Co(II) and Ni(II) complexes, where the oxime acts as a unidentate ligand coordinating through the nitrogen atom. researchgate.net In these cases, the oxygen of the oxime and the sulfur of the thiophene are not involved in coordination. researchgate.net Similarly, in complexes of N-(2-pyridylmethyl)-3-thenyl-carboxamide, bidentate coordination through the carbonyl oxygen and pyridine (B92270) nitrogen is observed. nih.gov Infrared spectroscopy can be a powerful tool to confirm the coordination mode, as shifts in the vibrational frequencies of the C=N and N-O bonds of the oxime group, as well as the C-S bond of the thiophene ring, can indicate their involvement in bonding to the metal center. nih.govnih.gov

Determination of Coordination Geometry

Detailed experimental data from techniques such as single-crystal X-ray diffraction, which are essential for the definitive determination of the coordination geometry of metal complexes of this compound, are not available in published literature. Without such studies, it is not possible to provide scientifically verified information on whether this ligand typically forms, for example, square planar, tetrahedral, or octahedral complexes with various metal ions.

Analysis of Bonding Interactions (e.g., M-N, M-O)

A thorough analysis of the bonding interactions, such as the lengths and strengths of the metal-nitrogen (M-N) and potential metal-oxygen (M-O) bonds, is contingent on structural elucidation and spectroscopic data. As no specific studies on the metal complexes of this compound have been found, a detailed and accurate analysis of these bonding parameters cannot be provided.

Potential Applications of Metal Complexes in Catalysis

While metal complexes of structurally related oxime and thiophene-containing ligands have been investigated for their catalytic activities, there is no specific research available that details the potential applications of this compound metal complexes in catalysis. Consequently, any discussion on this topic would be speculative and fall outside the scope of scientifically verified information.

Potential Applications of Metal Complexes in Material Science

Similarly, the potential applications of metal complexes of this compound in material science have not been reported in the scientific literature. Research into areas such as the development of novel coordination polymers, magnetic materials, or luminescent compounds involving this specific ligand has not been published.

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) for Structural Confirmation and Isomer Ratios

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for confirming the structure of 3-Methylthiophene-2-carbaldehyde oxime by identifying the distinct proton environments within the molecule. The spectrum is expected to show characteristic signals for the protons on the thiophene (B33073) ring, the methyl group, the oxime proton, and the aldehydic proton of the oxime group.

The chemical shifts (δ) of the thiophene ring protons are influenced by the electron-donating methyl group and the electron-withdrawing oxime group. Typically, aromatic protons on a thiophene ring appear in the range of δ 6.5-8.0 ppm. The methyl group protons would likely appear as a singlet further upfield, typically around δ 2.0-2.5 ppm. The proton of the C=N-OH group (oxime proton) is expected to be a broad singlet, the chemical shift of which can be highly variable and dependent on solvent and concentration, but generally appears downfield. The proton attached to the imine carbon (CH=N) would also exhibit a characteristic chemical shift.

Furthermore, ¹H NMR is crucial for determining the ratio of geometric isomers (E and Z) that can exist due to the C=N double bond of the oxime. The different spatial arrangements of the hydroxyl group relative to the thiophene ring in these isomers result in distinct chemical shifts for the neighboring protons, allowing for their differentiation and quantification.

Interactive Data Table: Expected ¹H NMR Chemical Shifts for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Thiophene H-4 | 6.8 - 7.2 | Doublet | |

| Thiophene H-5 | 7.2 - 7.6 | Doublet | |

| CH₃ | 2.2 - 2.5 | Singlet | |

| CH=N | 8.0 - 8.5 | Singlet | Chemical shift can vary between isomers. |

| N-OH | 9.0 - 11.0 | Broad Singlet | Chemical shift is solvent and concentration dependent. |

Note: The exact chemical shifts and coupling constants would need to be determined from experimental data.

Carbon-13 NMR (¹³C NMR) for Structural Elucidation and Electronic Structure

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum would feature signals for the four carbon atoms of the thiophene ring, the methyl carbon, and the imine carbon (C=N). The chemical shifts of the thiophene carbons are indicative of their electronic environment. The carbon atom attached to the sulfur (C2) and the carbon bearing the methyl group (C3) will have distinct shifts compared to the other two ring carbons (C4 and C5). The imine carbon is expected to appear significantly downfield, typically in the range of δ 140-160 ppm. The methyl carbon signal will be found in the upfield region of the spectrum. Analysis of these chemical shifts provides valuable insight into the electronic structure and charge distribution within the molecule.

Interactive Data Table: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

| Thiophene C2 | 135 - 145 |

| Thiophene C3 | 130 - 140 |

| Thiophene C4 | 125 - 135 |

| Thiophene C5 | 120 - 130 |

| CH₃ | 10 - 20 |

| C=N | 145 - 155 |

Note: The exact chemical shifts would need to be determined from experimental data.

Infrared (IR) and Raman Spectroscopy

Vibrational Mode Assignments and Functional Group Identification

The IR and Raman spectra of this compound are characterized by absorption bands corresponding to the stretching and bending vibrations of its specific functional groups.

Key vibrational modes include:

O-H Stretching: A broad absorption band in the region of 3200-3600 cm⁻¹ in the IR spectrum is characteristic of the hydroxyl group of the oxime.

C-H Stretching: Aromatic C-H stretching vibrations of the thiophene ring are expected to appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be observed just below 3000 cm⁻¹.

C=N Stretching: The carbon-nitrogen double bond of the oxime group gives rise to a characteristic absorption in the range of 1620-1680 cm⁻¹. This band is crucial for confirming the presence of the oxime functionality.

Thiophene Ring Vibrations: The C=C and C-S stretching vibrations of the thiophene ring will produce a series of bands in the fingerprint region (approximately 1300-1600 cm⁻¹).

N-O Stretching: The nitrogen-oxygen single bond stretch is typically observed in the 900-970 cm⁻¹ region.

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum.

Interactive Data Table: Key IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Technique |

| O-H | Stretching | 3200 - 3600 | IR |

| Aromatic C-H | Stretching | > 3000 | IR, Raman |

| Aliphatic C-H | Stretching | < 3000 | IR, Raman |

| C=N | Stretching | 1620 - 1680 | IR, Raman |

| Thiophene Ring | C=C Stretching | 1300 - 1600 | IR, Raman |

| N-O | Stretching | 900 - 970 | IR |

Note: The exact frequencies and intensities would need to be determined from experimental data.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light.

Electronic Absorption Characteristics and Excitations

The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* electronic transitions. The conjugated system, which includes the thiophene ring and the C=N double bond, is responsible for these absorptions.

The thiophene ring itself typically shows strong π → π* transitions. The presence of the methyl and oxime substituents will influence the energy of these transitions, potentially causing a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima (λ_max) compared to unsubstituted thiophene. The lone pair of electrons on the nitrogen and oxygen atoms of the oxime group can participate in n → π* transitions, which are generally weaker and may appear as a shoulder on the more intense π → π* bands. The solvent used for the analysis can also affect the position and intensity of these absorption bands.

Interactive Data Table: Expected UV-Vis Absorption Maxima for this compound

| Transition Type | Expected λ_max (nm) | Notes |

| π → π | 250 - 300 | High intensity, related to the conjugated system. |

| n → π | 300 - 350 | Lower intensity, may be observed as a shoulder. |

Note: The exact absorption maxima and molar absorptivities would need to be determined from experimental data.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis.

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structural features of compounds through fragmentation analysis. For this compound, the molecular formula is C₆H₇NOS, which corresponds to a molecular weight of approximately 141.19 g/mol .

Key fragmentation pathways would likely involve:

Loss of the hydroxyl radical (•OH): A common fragmentation for oximes, leading to an [M-17]⁺ ion.

Cleavage of the N-O bond: This would result in the formation of a thienylmethyleneaminyl cation.

Ring fragmentation: The thiophene ring itself can undergo cleavage, leading to smaller sulfur-containing fragments.

Loss of neutral molecules: Fragments corresponding to the loss of small, stable molecules such as CO, HCN, or H₂S might also be observed.

X-ray Diffraction (XRD) Analysis.

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry.

While a single crystal structure of this compound has not been reported, the crystal structure of the closely related compound, 2-thiophenealdoxime, provides valuable insights into the likely molecular geometry. researchgate.net The analysis of 2-thiophenealdoxime revealed an orthorhombic crystal system with the space group Pca2₁. researchgate.net

It is anticipated that this compound would exhibit a similar planar structure for the thiophene ring. The oxime functional group is also expected to be largely coplanar with the aromatic ring to maximize conjugation. The key geometric parameters, including the C=N, N-O, and C-S bond lengths, as well as the bond angles within the thiophene ring and the oxime moiety, would be precisely determined through single-crystal X-ray diffraction.

| Parameter | Expected Value/Range |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric or non-centrosymmetric |

| C=N Bond Length | ~1.28 Å |

| N-O Bond Length | ~1.41 Å |

| C-S Bond Lengths | ~1.71 - 1.74 Å |

This table presents expected values based on related structures and general crystallographic data.

Computational and Theoretical Investigations

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is contingent on the availability of a solved crystal structure, which does not appear to be publicly available for 3-Methylthiophene-2-carbaldehyde oxime.

Were the crystal structure known, the Hirshfeld surface would be generated by partitioning the crystal electron density into molecular fragments. The surface is defined as the region where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal. Properties such as dnorm (normalized contact distance), shape index, and curvedness can be mapped onto this surface to identify and characterize different types of intermolecular contacts.

Quantitative Analysis of Intermolecular Contacts in Crystal Packing

For a molecule like this compound, one would expect to observe significant contributions from various interactions, which could be quantified as follows:

| Intermolecular Contact | Expected Percentage Contribution (Illustrative) |

| H···H | Data not available |

| O···H | Data not available |

| S···H | Data not available |

| C···H | Data not available |

| N···H | Data not available |

| Other | Data not available |

Without experimental crystal data, a precise quantitative breakdown of these interactions for this compound cannot be provided.

Energy Framework Analysis for Understanding Crystal Packing Stability

Energy framework analysis is a computational method that builds upon Hirshfeld surface analysis to quantify the energetic contributions of different intermolecular interactions to the stability of the crystal lattice. This analysis involves calculating the interaction energies (electrostatic, polarization, dispersion, and repulsion) between a central molecule and its neighbors within a defined cluster.

The results are often visualized as a 3D energy framework, where the thickness of the cylinders connecting molecular pairs is proportional to the strength of the interaction energy. This provides a clear picture of the topology and hierarchy of intermolecular forces governing the crystal packing. For this compound, this analysis would reveal the dominant forces stabilizing its (currently unknown) crystal structure. The calculated interaction energies would be tabulated as follows:

| Interaction Energy Component | Calculated Value (kJ/mol) (Illustrative) |

| Electrostatic | Data not available |

| Polarization | Data not available |

| Dispersion | Data not available |

| Repulsion | Data not available |

| Total | Data not available |

Mechanistic Insights from Computational Modeling of Reactions

Computational modeling, often employing Density Functional Theory (DFT), is a valuable tool for elucidating reaction mechanisms, predicting reactivity, and understanding the electronic structure of molecules. For this compound, computational studies could provide insights into various reactions, such as its formation from 3-methylthiophene-2-carbaldehyde and hydroxylamine (B1172632), or its potential rearrangements and subsequent transformations.

Such studies would typically involve:

Geometry Optimization: Finding the lowest energy conformations of reactants, transition states, and products.

Frequency Calculations: To confirm the nature of stationary points (minima or transition states) and to calculate thermodynamic properties.

Intrinsic Reaction Coordinate (IRC) calculations: To verify that a transition state connects the correct reactants and products.

These calculations would allow for the determination of activation energies and reaction enthalpies, providing a detailed understanding of the reaction pathways at a molecular level. However, no specific computational studies on the reaction mechanisms of this compound have been identified in the scientific literature.

Applications in Advanced Organic Synthesis and Materials Science

Role as an Intermediate in the Preparation of Diverse Heterocyclic Compounds

The oxime functional group is a well-established precursor for the synthesis of a wide variety of nitrogen-containing heterocycles. researchgate.netglobethesis.com The reactivity of the C=N-OH group in 3-Methylthiophene-2-carbaldehyde oxime allows it to serve as a linchpin in constructing more complex ring systems built upon the initial thiophene (B33073) scaffold.

Key transformations include:

Cyclization Reactions: Oximes are common starting materials for producing five- and six-membered heterocyclic rings. For instance, they can be converted into isoxazoles, isoxazolines, pyrroles, and pyridines through various cyclization strategies. globethesis.comnih.govclockss.org

Beckmann Rearrangement: This classic acid-catalyzed reaction transforms an oxime into an amide. wikipedia.orgorganic-chemistry.org In the case of an aldoxime like this compound, the rearrangement can lead to the formation of nitriles or amides, which are themselves critical intermediates for synthesizing other heterocyclic systems like thiazoles or pyrimidines. masterorganicchemistry.com

Radical Cyclizations: Iminyl radicals generated from oximes can undergo intramolecular cyclization to form various nitrogen-containing rings, a powerful method for building complex molecular architectures. researchgate.net

The versatility of the oxime group in forming these diverse structures is summarized in the table below.

| Starting Material Class | Reaction Type | Resulting Heterocycle(s) |

| Unsaturated Oximes | Radical or Ionic Cyclization | Isoxazolines, Pyrroles, Cyclic Nitrones |

| Ketoximes | Reaction with Acetylenes | Pyrroles, Indoles |

| Aldoximes | Beckmann Rearrangement | Amides, Nitriles (precursors to other heterocycles) |

| Oximes | Dehydration/Cycloaddition | Isoxazoles |

Contributions to Agrochemical Synthesis (e.g., pesticides, herbicides)

The thiophene core is a structural motif found in various biologically active compounds, including agrochemicals. The precursor molecule, 3-methylthiophene (B123197), is notably used in the synthesis of Morantel, a potent anthelmintic drug used to treat parasitic worm infections in livestock. wikipedia.orgresearchgate.net Morantel is a tetrahydropyrimidine (B8763341) derivative, highlighting the importance of the 3-methylthiophene unit in building bioactive molecules. ncats.io

While the direct synthesis of Morantel may not involve an oxime intermediate, the functional group of this compound offers synthetic routes to analogous structures. The oxime can be readily reduced to a primary amine, a key functional group in many pesticides. Furthermore, the diverse heterocycles that can be synthesized from the oxime (as detailed in section 7.1) are scaffolds frequently explored in the development of new herbicides and fungicides. The documented biological activities of various furan (B31954) and thiophene oxime derivatives, including antifungal and antibacterial properties, underscore the potential of this class of compounds in agrochemical research. researchgate.net

Building Block for Complex Molecules and Fine Chemicals

The true strength of this compound in organic synthesis lies in its role as a versatile building block. nih.govrsc.org The oxime is not merely a static functional group but a reactive handle that can be easily converted into other essential functionalities, providing chemists with multiple pathways to construct complex target molecules. numberanalytics.comnih.gov

Key functional group interconversions include:

Reduction to Amines: The oxime can be reduced to form 2-aminomethyl-3-methylthiophene, introducing a primary amine next to the thiophene ring. This product is a valuable intermediate for pharmaceuticals and fine chemicals.

Rearrangement to Amides: The Beckmann rearrangement provides access to N-substituted amides, fundamentally altering the connectivity and introducing a key structural unit for many complex molecules. organic-chemistry.org

Hydrolysis to Aldehydes: The oxime can be hydrolyzed back to the parent aldehyde, 3-methylthiophene-2-carbaldehyde, effectively serving as a protecting group for the aldehyde functionality during a multi-step synthesis.

Generation of Nitrile Oxides: Oximes can be oxidized to nitrile oxides, which are highly reactive intermediates that readily participate in 1,3-dipolar cycloaddition reactions to form five-membered heterocycles like isoxazoles and isoxazolines. nih.gov

This functional group tolerance and reactivity make this compound a strategic component for introducing a nitrogen atom and enabling further molecular elaboration.

Precursor in the Synthesis of Nitrogen-Containing Organic Frameworks and Polymers

Thiophene-based materials are renowned for their applications in organic electronics, including conducting polymers and organic field-effect transistors. pnas.org The incorporation of thiophene units into larger polymeric structures, such as Covalent Organic Frameworks (COFs), is an active area of research. mdpi.commit.edunih.gov COFs are crystalline, porous polymers with highly ordered structures, making them promising for applications in catalysis, gas storage, and electronics. rsc.org

This compound is a promising candidate as a monomer for such materials for two primary reasons:

The Thiophene Unit: It provides the electronically active component essential for creating conductive or semi-conductive materials.

The Oxime Functionality: Oxime formation is a type of dynamic covalent reaction that can be used to link monomers together to form polymers or frameworks. acs.orgnih.gov The resulting oxime-ether linkages can form the backbone of novel polymers (poly(oxime-ethers)).

Moreover, the ability of oximes to participate in iterative synthesis schemes to produce nitrogen-containing polyketides demonstrates their utility in constructing well-defined, nitrogen-rich macromolecular structures. nih.gov

Applications in Catalyst Development and Support Systems

The development of efficient and selective catalysts is a cornerstone of modern chemistry. Oximes can function as effective ligands in organometallic chemistry and catalysis. bohrium.comx-mol.netresearchgate.net The nitrogen and oxygen atoms of the oxime group can coordinate to a transition metal center, forming stable metal complexes. at.ua

In this compound, the potential for metal coordination is enhanced. In addition to the bidentate N,O-chelation from the oxime group, the sulfur atom of the thiophene ring can also act as a soft donor ligand for certain transition metals. bohrium.comresearchgate.net This potential tridentate (N, O, S) character makes it a highly versatile ligand for creating novel metal complexes. Such complexes have potential applications in:

Homogeneous Catalysis: Metal-oxime complexes have been explored as catalysts for various organic transformations. researchgate.net

Electrocatalysis: Thiophene-substituted metal complexes have shown significant activity for the electrocatalytic reduction of CO2. researchgate.net The incorporation of the title compound as a ligand could lead to new catalysts with enhanced stability and efficiency.

Potential for Incorporating into Dynamic Covalent Networks and Smart Materials

Dynamic Covalent Chemistry (DCC) utilizes reversible chemical reactions to create molecular systems that can adapt their structure in response to external stimuli. diva-portal.org The formation of an oxime from an aldehyde/ketone and a hydroxylamine (B1172632) is a prime example of a reversible reaction used in DCC. rsc.orgnih.govresearchgate.net

The reversible nature of the oxime linkage is particularly valuable for creating "smart" materials, such as:

Self-Healing Polymers: If a polymer network linked by oxime bonds is damaged, the reversible nature of the bonds can allow the material to re-form its connections and repair the damage, often with a trigger like a change in pH or temperature. rsc.org

pH-Responsive Drug Delivery Systems: Polymeric micelles or hydrogels held together by oxime linkages can be designed to be stable at physiological pH (7.4) but to dissociate and release an encapsulated drug in the more acidic environment of cancer cells or specific cellular compartments (pH ~5.0). nih.gov

Adaptable Networks (CANs): Covalent Adaptable Networks based on oxime chemistry can be reprocessed and reshaped under certain conditions, combining the robustness of thermoset plastics with the recyclability of thermoplastics. rsc.orgrsc.org

This compound, as a molecule containing this dynamic functional group, is an ideal building block for designing such advanced, responsive materials. rsc.org

Q & A

Q. What are the key analytical techniques for identifying and characterizing 3-Methylthiophene-2-carbaldehyde oxime?

To confirm the structure and purity of this compound, researchers should employ:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra provide detailed information on proton and carbon environments, resolving structural features like the oxime (C=N-OH) group and thiophene ring substituents .

- Infrared (IR) Spectroscopy : Detect functional groups such as C=N (stretching ~1600 cm⁻¹) and O-H (broad peak ~3200 cm⁻¹) to verify oxime formation .

- Gas Chromatography–Fourier Transform Infrared Spectroscopy (GC-FTIR) : Monitor isomerization dynamics under varying temperatures and flow rates, as demonstrated for related oximes .

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase methods (e.g., methanol-water gradients) to isolate and quantify the compound .

Q. What synthetic routes are available for preparing this compound?

A two-step methodology is commonly employed:

Synthesis of 3-Methylthiophene-2-carbaldehyde :

- Use the Vilsmeier-Haack reaction with thiophene and dimethylformamide (DMF) in the presence of POCl₃ to introduce the aldehyde group at the 2-position of the thiophene ring .

Oximation :

Q. How can researchers optimize reaction conditions for oxime stability during synthesis?

- Solvent Selection : Use aprotic solvents (e.g., THF, dichloromethane) to minimize hydrolysis of the oxime group .

- Temperature Control : Maintain room temperature during oximation to avoid decomposition. Monitor reaction progress via thin-layer chromatography (TLC) .

- pH Adjustment : Neutral to slightly acidic conditions stabilize the oxime moiety .

Advanced Research Questions

Q. How does this compound undergo isomerization, and how can this be studied experimentally?

- Dynamic Isomerization : Oximes can exist as syn and anti isomers. Use GC-FTIR with variable carrier gas flow rates and temperature gradients to track isomer interconversion in real time .

- Chemometric Analysis : Apply multivariate curve resolution to deconvolute overlapping chromatographic peaks and quantify isomer ratios .

- Computational Modeling : Density Functional Theory (DFT) calculations can predict energy barriers for isomerization and validate experimental observations .

Q. What methodologies are used to investigate the biological activity of this compound?

- Enzyme Inhibition Assays :

- Measure inhibition constants (Kᵢ) using fluorogenic substrates or spectrophotometric methods. For example, monitor DAHPS (3-deoxy-D-arabino-heptulosonate-7-phosphate synthase) activity in E. coli cultures to assess oxime-based inhibitors .

- Modify oxime pKa via fluorination (e.g., introducing α-fluorine) to enhance binding affinity, as shown for pyruvate oxime derivatives .

- Antimicrobial Screening :

- Perform broth microdilution assays to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria .

Q. How can reaction mechanisms involving this compound be elucidated?

- Isotopic Labeling : Use ¹⁵N-labeled hydroxylamine to track oxime nitrogen in reaction intermediates via mass spectrometry .

- Kinetic Studies : Conduct time-resolved NMR or stopped-flow spectroscopy to measure rate constants for oxime transfer or hydrolysis .

- Computational Studies :

- Simulate reaction pathways (e.g., water-mediated oxime transfer) using DFT to identify transition states and intermediates .

- Compare energy profiles of formaldehyde oxime (simpler model) and acetone oxime (complex model) to assess steric/electronic effects .

Notes on Contradictions and Limitations

- Toxicity Data : While phosgene oxime toxicity studies exist , no direct evidence addresses this compound. General precautions (e.g., PPE, fume hoods) are recommended for handling oximes.

- Synthesis Yield : reports yields up to 67% for analogous thiophene derivatives, suggesting potential optimization via catalyst screening (e.g., Lewis acids) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.